molecular formula C14H15N3O4 B2910537 N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide CAS No. 499117-21-4

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide

Cat. No. B2910537
CAS RN: 499117-21-4
M. Wt: 289.291
InChI Key: ACLXFZDQMGVXBP-UHFFFAOYSA-N
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Description

“N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide” is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones involves the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride, which affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides . These are then cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives . Another approach involves the reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

4-Hydroxy-2-quinolones are known to undergo various chemical reactions. For instance, they can react with ethene-1,2,3,4-tetracarbonitrile to synthesize new pyrano [3,2-c]quinolones . They can also react with α-substituted carboxylic acid chloride to afford 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of this compound is valuable in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of four-membered to seven-membered rings, many of which exhibit unique biological activities . These heterocycles are crucial in drug development due to their diverse pharmacological properties.

Biological Activity

This compound belongs to the 4-hydroxy-2-quinolone class, which is known for its interesting pharmaceutical and biological activities. It serves as a key intermediate in the synthesis of compounds that may have therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties .

Drug Research and Development

Due to its structural similarity to other biologically active quinolones, this compound is used in drug research and development. It can be modified to enhance its pharmacokinetic properties or to create derivatives with specific therapeutic targets .

Analgesic Properties

The compound’s derivatives have been studied for their analgesic properties. This suggests potential applications in pain management, where it could lead to the development of new painkillers with fewer side effects compared to current medications .

Chemical Transformations

The compound is a versatile intermediate for chemical transformations. It can undergo various reactions to produce esters, amides, and other derivatives, which can then be further modified for desired biological activities .

Pharmaceutical Utilities

The parent heterocycle of this compound, quinolone, has utilities as drugs isolated from naturally occurring compounds. Derivatives of this compound could be explored for similar uses, such as treating nocturnal leg cramps and arthritis, and even in experimental treatments for prion infections .

properties

IUPAC Name

N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-7-15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-6H,2,7H2,1H3,(H,15,20)(H,17,21)(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXFZDQMGVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide

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